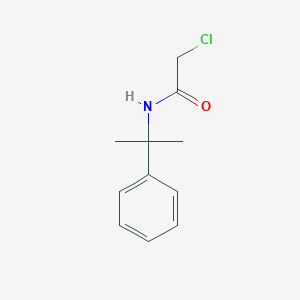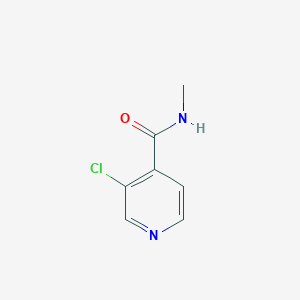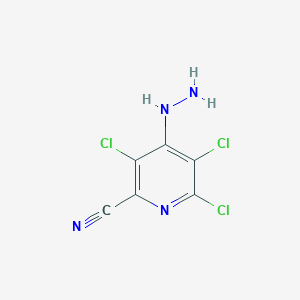
tert-butyl (3-fluoro-4-iodophenyl)carbamate
描述
tert-butyl (3-fluoro-4-iodophenyl)carbamate is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a fluorine atom, and an iodine atom attached to a phenyl ring, which is further connected to a carbamate group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-fluoro-4-iodophenylcarbamate typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions for the synthesis of tert-butyl 3-fluoro-4-iodophenylcarbamate may include the use of tert-butylamine, chloroform, and a phase-transfer catalyst such as benzyltriethylammonium chloride .
Industrial Production Methods
Industrial production of tert-butyl 3-fluoro-4-iodophenylcarbamate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
化学反应分析
Types of Reactions
tert-butyl (3-fluoro-4-iodophenyl)carbamate can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different products.
Coupling Reactions: The compound can be used in coupling reactions, such as the Suzuki–Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in the reactions of tert-butyl 3-fluoro-4-iodophenylcarbamate include palladium catalysts, organoboron compounds, and various nucleophiles. Reaction conditions may vary depending on the desired product but often involve controlled temperatures, specific solvents, and the presence of a base.
Major Products Formed
The major products formed from the reactions of tert-butyl 3-fluoro-4-iodophenylcarbamate depend on the type of reaction and the reagents used. For example, in a substitution reaction, the iodine atom may be replaced by a different functional group, resulting in a new derivative of the original compound.
科学研究应用
tert-butyl (3-fluoro-4-iodophenyl)carbamate has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and in the development of new materials.
Biology: The compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in various industrial processes
作用机制
The mechanism of action of tert-butyl 3-fluoro-4-iodophenylcarbamate involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms can influence the compound’s reactivity and binding affinity to target molecules. The exact molecular targets and pathways involved may vary depending on the specific application and context of use .
相似化合物的比较
Similar Compounds
Compounds similar to tert-butyl 3-fluoro-4-iodophenylcarbamate include:
- Tert-butyl 4-chloro-3-fluoro-2-iodophenylcarbamate
- Tert-butyl 3-fluoro-4-oxopiperidine-1-carboxylate
- 4-tert-butyl-3-iodoheptane
Uniqueness
tert-butyl (3-fluoro-4-iodophenyl)carbamate is unique due to the specific combination of functional groups attached to the phenyl ring. The presence of both fluorine and iodine atoms provides distinct chemical properties, such as increased reactivity and potential for selective interactions with target molecules. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C11H13FINO2 |
|---|---|
分子量 |
337.13 g/mol |
IUPAC 名称 |
tert-butyl N-(3-fluoro-4-iodophenyl)carbamate |
InChI |
InChI=1S/C11H13FINO2/c1-11(2,3)16-10(15)14-7-4-5-9(13)8(12)6-7/h4-6H,1-3H3,(H,14,15) |
InChI 键 |
VZKRYSAGMQAGGU-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)I)F |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![5H-pyrido[3,2-b]indol-3-ol](/img/structure/B8651221.png)
![N-(4-Chloro-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B8651226.png)

![1,1,1,3,3,3-Hexafluoro-2-{4-[(2,2,2-trifluoroethyl)amino]phenyl}propan-2-OL](/img/structure/B8651249.png)


![(R)-Methyl 4-((3R,5R,8S,10S,13R,14S,17R)-3-acetoxy-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B8651287.png)




![2-{[3-(Hydroxymethyl)phenyl]sulfanyl}pyridine-4-carbonitrile](/img/structure/B8651325.png)

![5-[(4-Chlorophenyl)methoxy]-2-nitropyridine](/img/structure/B8651341.png)
